1-(Naphthalene-2-carbonyl)piperazine hydrochloride
Overview
Description
1-(Naphthalene-2-carbonyl)piperazine hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its potential therapeutic effects and has gained popularity in recent years due to its psychoactive properties. The molecular formula of this compound is C15H17ClN2O, and it has a molecular weight of 276.76128 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalene-2-carbonyl)piperazine hydrochloride typically involves the reaction of 2-naphthoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Naphthoyl chloride+Piperazine→1-(2-Naphthoyl)piperazine+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction may produce naphthylamines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(Naphthalene-2-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neuronal activity, leading to its psychoactive effects . The exact molecular targets and pathways involved are still under investigation, but it is known to cause hyperpolarization of nerve endings, resulting in altered neuronal signaling.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used as an intermediate in the synthesis of antipsychotic drugs.
1-(2,3-Dichlorophenyl)piperazine: Known for its psychoactive properties and use in research on neurotransmitter systems.
Cariprazine: An atypical antipsychotic agent used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic effects and psychoactive properties make it a compound of interest in various fields of research.
Biological Activity
1-(Naphthalene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H12ClN2O
- Molecular Weight : 248.7 g/mol
- CAS Number : 1093630-38-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. The compound is believed to act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine receptors.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, piperazine-based compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is often assessed using the agar-well diffusion method, revealing inhibition zones that indicate the effectiveness of the compounds.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 | |
Candida albicans | 14 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For example, a study demonstrated that piperazine derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 25 | |
HeLa | 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Neuroprotective Effects : A recent investigation into the neuroprotective effects of piperazine derivatives found that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antidepressant-like Effects : Another study reported that piperazine derivatives exhibited antidepressant-like effects in animal models, likely through modulation of serotonin receptors. This opens avenues for further research into their use as novel antidepressants .
Properties
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVRUWOIWQQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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